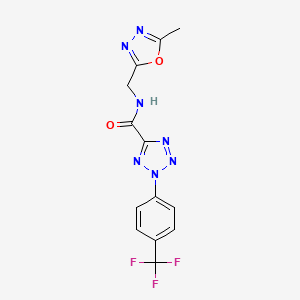![molecular formula C12H14N4OS B2421738 N-(5,6-ジヒドロ-4H-シクロペンタ[d]チアゾール-2-イル)-1,5-ジメチル-1H-ピラゾール-3-カルボキサミド CAS No. 1013785-61-9](/img/structure/B2421738.png)
N-(5,6-ジヒドロ-4H-シクロペンタ[d]チアゾール-2-イル)-1,5-ジメチル-1H-ピラゾール-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C12H14N4OS and its molecular weight is 262.33. The purity is usually 95%.
The exact mass of the compound N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は、その抗菌特性について調査されています。 特に、メチシリン耐性黄色ブドウ球菌 (MRSA) に対して有望な活性を示しています 。MRSA は、一般的な抗生物質に対する耐性で知られており、新しい抗菌薬は感染症対策において不可欠です。
- 研究者らは、この化合物の抗真菌活性を調査してきました。 特定の研究が必要ですが、その構造は、真菌病原体に対する潜在的な有効性を示唆しています 。抗真菌剤は、さまざまな真菌感染症の治療に不可欠です。
- この化合物のような複素環式化合物は、その抗腫瘍特性について研究されてきました。 この化合物に対する直接的な証拠は限られていますが、その独特の構造は、潜在的な抗癌剤としての調査を正当化します .
- この化合物のファーマコフォアには、抗ウイルス活性に関連する特徴が含まれています。 この化合物に対する特定の研究は存在しませんが、その骨格は、抗ウイルス薬開発におけるさらなる研究を促す可能性があります .
- この化合物のようなチオフェンは、しばしば抗酸化特性を示します。 直接的なデータは少ないですが、その抗酸化の可能性を探求することは、その広範な生物学的効果を理解するのに役立ちます .
- チオフェンは、抗炎症および鎮痛効果と関連付けられています。 この化合物については直接研究されていませんが、その構造モチーフはこれらの治療標的に合致しています .
抗菌活性
抗真菌の可能性
抗腫瘍研究
抗ウイルス調査
抗酸化研究
抗炎症および鎮痛特性
要約すると、N-(5,6-ジヒドロ-4H-シクロペンタ[d]チアゾール-2-イル)-1,5-ジメチル-1H-ピラゾール-3-カルボキサミドは、抗菌用途から潜在的な抗腫瘍効果まで、さまざまな分野で有望です。その完全な治療の可能性を解き放つには、さらなる研究が不可欠です。 🌟
特性
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-7-6-9(15-16(7)2)11(17)14-12-13-8-4-3-5-10(8)18-12/h6H,3-5H2,1-2H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVABIQSWHLCNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2421656.png)

![2,4-diethyl 3-methyl-5-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B2421660.png)


![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2421666.png)


![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2421669.png)


![1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2421674.png)
![N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2421675.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2421676.png)
